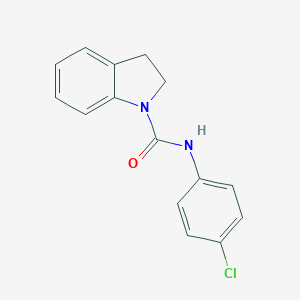

N-(4-chlorophenyl)-1-indolinecarboxamide

Vue d'ensemble

Description

N-(4-chlorophenyl)-1-indolinecarboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound features an indoline ring system, which is a saturated form of indole, and a carboxamide group attached to a 4-chlorophenyl moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-indolinecarboxamide typically involves the reaction of 4-chloroaniline with indoline-2-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-chlorophenyl)-1-indolinecarboxamide can undergo various chemical reactions, including:

Oxidation: The indoline ring can be oxidized to form indole derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Indole derivatives.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Anti-inflammatory Agents :

- N-(4-chlorophenyl)-1-indolinecarboxamide and its derivatives have been investigated for their anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as arthritis .

-

Cancer Research :

- The indoline scaffold has been linked to various anticancer activities. Studies have shown that compounds derived from indolines can induce apoptosis in cancer cells and inhibit tumor growth. This compound may exhibit similar properties, warranting further investigation into its efficacy against different cancer types .

-

Autophagy Modulation :

- Recent studies have identified indoline-based compounds as inhibitors of autophagy, a critical process in cellular homeostasis and cancer progression. This compound has shown promise in modulating autophagic pathways, which could be beneficial in cancer therapy by preventing tumor cells from evading death .

Biological Research Applications

- Target Identification :

- Proteomics Studies :

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of indoline derivatives, this compound was found to significantly reduce inflammation markers in vitro. The IC50 value was determined, indicating effective inhibition of cytokine release compared to standard anti-inflammatory drugs .

Case Study 2: Cancer Cell Line Testing

Research involving various cancer cell lines demonstrated that this compound induced apoptosis at concentrations lower than those required for traditional chemotherapeutics. This suggests a potential role as a novel anticancer agent with reduced side effects .

Mécanisme D'action

The mechanism of action of N-(4-chlorophenyl)-1-indolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylcarboxamide: Known for its antitubercular activity.

5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Exhibits antiviral activity.

Uniqueness

N-(4-chlorophenyl)-1-indolinecarboxamide is unique due to its indoline ring system, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Activité Biologique

N-(4-chlorophenyl)-1-indolinecarboxamide is a compound belonging to the indole derivatives, which are recognized for their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, synthesis, and various applications in medicinal chemistry.

Overview of Indole Derivatives

Indole derivatives, including this compound, have been extensively studied for their wide range of biological activities, such as:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

These activities are attributed to their ability to interact with various biological targets, including enzymes and receptors.

Synthesis of this compound

The synthesis typically involves the reaction between 4-chloroaniline and indoline-2-carboxylic acid. Common reagents include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane. This method allows for a high yield and purity of the compound, essential for its biological evaluation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its activity against various bacterial strains, it demonstrated moderate to strong inhibition against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains tested .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It is believed to exert its effects by inhibiting specific enzymes involved in cancer pathways. For instance, docking studies have shown that it interacts effectively with targets related to tumor growth and proliferation .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. By modulating the activity of these targets, the compound can influence various physiological processes. For example, it may inhibit certain enzymes or receptors involved in disease progression .

Comparative Analysis with Similar Compounds

| Compound | Activity Type | Unique Features |

|---|---|---|

| This compound | Antimicrobial | Exhibits strong activity against specific bacteria |

| N-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylcarboxamide | Antitubercular | Different structural framework with similar halogen substitution |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | Antiviral | Combines sulfonamide and thiadiazole functionalities |

This compound is unique due to its indoline structure, which allows for specific interactions that may not be present in other similar compounds .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antibacterial Screening : A study reported that this compound showed notable antibacterial activity against Salmonella typhi and Bacillus subtilis. The results indicated a need for further exploration into its potential as an antibiotic agent .

- Anticancer Mechanisms : Research involving docking studies revealed that this compound could inhibit key enzymes associated with cancer cell proliferation. These findings suggest that it may serve as a lead compound for developing new anticancer therapies .

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c16-12-5-7-13(8-6-12)17-15(19)18-10-9-11-3-1-2-4-14(11)18/h1-8H,9-10H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZJOHQJODZTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355516 | |

| Record name | N-(4-chlorophenyl)-1-indolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89731-81-7 | |

| Record name | N-(4-chlorophenyl)-1-indolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.